N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide
Overview
Description
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using several methods.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel compounds involving pyridazine derivatives, including those similar to N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide, were synthesized and characterized. These compounds were analyzed for their structural properties through elemental and spectral analyses (Gaby et al., 2003).
Chemical Reactions and Interactions
- Research on the ring-opening reactions of related compounds with cyclic secondary amines, including piperidine, demonstrated complex chemical behaviors and outcomes. These findings have implications for the synthesis and applications of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Šafár̆ et al., 2000).
Molecular Conformation and Bonding
- A study explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds. This research offers insights into the molecular structure and interaction of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide (Böck et al., 2021).
Pharmaceutical Applications
- Some derivatives of pyridazine, similar to the compound , have been evaluated for potential pharmaceutical applications, such as antihistaminic activity and eosinophil infiltration inhibition (Gyoten et al., 2003).
Material Science and Corrosion Inhibition
- Pyridazine derivatives have been investigated for their potential in material science, particularly in the corrosion inhibition of mild steel. This suggests possible applications for N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in protective coatings or industrial processes (Olasunkanmi et al., 2018).
Catalysis and Synthesis
- The compound has been implicated in research on catalysis and synthesis, particularly in iron-catalyzed reactions involving cyclic amines. This research could inform the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in catalytic processes (Wei et al., 2020).
Optical Properties
- Studies have also focused on the optical properties of related compounds, particularly in relation to their structure and environmental responsiveness. Such research could be relevant to the use of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide in optical applications or sensors (Palion-Gazda et al., 2019).
properties
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.BrH/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10;/h3-4,10,12H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNIVXZUMPOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C2CCNCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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